

# PAC-113: A Histatin 5 Derivative for Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**PAC-113** is a synthetic 12-amino-acid peptide derived from human salivary histatin 5, a naturally occurring histidine-rich protein. It has emerged as a promising antifungal agent, particularly against Candida species, the primary causative agents of oral candidiasis. This technical guide provides a comprehensive overview of **PAC-113**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of **PAC-113** as a potential therapeutic.

### Introduction

Oral candidiasis, a common opportunistic infection, poses a significant clinical challenge, especially in immunocompromised individuals such as those with HIV or undergoing chemotherapy.[1][2] The rise of antifungal resistance to conventional therapies necessitates the development of novel therapeutic agents. **PAC-113**, a fragment of the human salivary protein histatin 5, represents a promising candidate due to its potent candidacidal activity and its derivation from a natural host defense peptide.[1][3] Its amino acid sequence is Ac-AKRHHGYKRKFH-NH2.[3] This document details the multifaceted mechanism of action of **PAC-113**, summarizes its in vitro and clinical efficacy, and provides standardized protocols for its laboratory investigation.



### **Mechanism of Action**

The candidacidal activity of **PAC-113** is a multi-step process that ultimately leads to fungal cell death. Unlike some antimicrobial peptides that primarily act by forming pores in the cell membrane, **PAC-113**'s mechanism is more complex, involving intracellular targets.[4][5]

The proposed mechanism can be summarized as follows:

- Cell Wall Binding: The positively charged PAC-113 peptide initially binds to the negatively charged components of the Candida albicans cell wall.
- Translocation: Following initial binding, **PAC-113** is translocated across the cell wall and membrane into the fungal cytoplasm. This process is thought to be mediated by specific cell wall proteins, such as Ssa2.[3]
- Mitochondrial Targeting: Once inside the cell, PAC-113 targets the mitochondria.
- Disruption of Mitochondrial Function: The interaction of **PAC-113** with the mitochondria leads to a dissipation of the mitochondrial membrane potential.[8]
- Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial respiratory chain results in the production of harmful reactive oxygen species (ROS).[7][8]
- Induction of Ionic Imbalance: PAC-113 also induces an efflux of ions, leading to osmotic dysregulation and loss of cell volume.[9]
- Cell Death: The culmination of these events—mitochondrial dysfunction, oxidative stress, and ionic imbalance—results in fungal cell death.[4][9]





Click to download full resolution via product page

Figure 1: Proposed mechanism of action of PAC-113 against Candida albicans.

# Quantitative Data Antimicrobial Spectrum

**PAC-113** has demonstrated potent activity against a range of clinically important Candida species. The Minimum Inhibitory Concentration (MIC) is a key measure of in vitro antifungal activity.

| Organism             | MIC (μg/mL) | Reference |
|----------------------|-------------|-----------|
| Candida albicans     | 3.1 - 16    | [3][5]    |
| Candida glabrata     | 8 - 32      | [3]       |
| Candida parapsilosis | 8 - 32      | [3]       |
| Candida tropicalis   | 4 - 16      | [3]       |

### **Kill-Time Kinetics**

Time-kill assays provide insight into the rate at which an antimicrobial agent kills a microbial population.



| Time (minutes) | Candida albicans % Killed (at 1x MIC) | Reference |
|----------------|---------------------------------------|-----------|
| 10             | ~20%                                  | [4]       |
| 20             | ~40%                                  | [4]       |
| 30             | ~60%                                  | [4]       |
| 60             | ~80%                                  | [4]       |
| 120            | 87%                                   | [4][5]    |

## **Cytotoxicity Profile**

Assessing the cytotoxicity of a potential therapeutic against mammalian cells is crucial for determining its safety profile.

| Cell Line                                   | Assay | IC50 (μM) | Reference |
|---------------------------------------------|-------|-----------|-----------|
| Human Embryonic<br>Kidney (HEK) 293         | MTT   | > 100     | [10]      |
| Vero (Monkey Kidney<br>Epithelial)          | MTT   | > 100     | [10]      |
| Human Squamous<br>Cell Carcinoma<br>(HNSCC) | MTT   | > 50      | [11]      |

Note: Higher IC50 values indicate lower cytotoxicity.

# Clinical Efficacy in Oral Candidiasis (Phase II Trials)

Clinical trials have evaluated the efficacy of **PAC-113** in treating oral candidiasis in HIV-positive patients.[6][12]



| Treatment Group                     | Clinical Cure Rate<br>(Day 14/19) | Mycological<br>Eradication Rate | Reference |
|-------------------------------------|-----------------------------------|---------------------------------|-----------|
| PAC-113 (0.15% mouthrinse)          | 37%                               | Not Reported                    | [6]       |
| Nystatin (Control)                  | 36%                               | Not Reported                    | [6]       |
| Optimal PAC-113<br>Dose (Phase IIb) | 34% increase vs.<br>Nystatin      | Not Reported                    | [12]      |

# Experimental Protocols Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[3][8]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. EUCAST: Clinical breakpoint table [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item Killing kinetics of Hst5, P113, di-18Hc, hybrid peptides against Candida albicans. Public Library of Science Figshare [plos.figshare.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Current treatment of oral candidiasis: A literature review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PAC-113: A Histatin 5 Derivative for Antifungal Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#pac-113-as-a-histatin-5-derivative]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com